molecular formula C13H19ClN2O5S2 B1676158 Mefruside CAS No. 7195-27-9

Mefruside

Numéro de catalogue: B1676158
Numéro CAS: 7195-27-9
Poids moléculaire: 382.9 g/mol
Clé InChI: SMNOERSLNYGGOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mefruside est un composé diurétique principalement utilisé pour le traitement de l'œdème et de l'hypertension artérielle. Il a été développé par Bayer A.G. et commercialisé sous le nom de marque Baycaron . This compound appartient à la classe des diurétiques sulfonamides et présente une ressemblance structurale avec la furosemide et les thiazidiques .

Applications De Recherche Scientifique

Mefruside has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the effects of sulfonamide diuretics. In biology, it is used to investigate the mechanisms of diuretic action and its effects on renal function. In medicine, this compound is used to treat conditions like edema and hypertension . Additionally, it has applications in the pharmaceutical industry for the development of new diuretic drugs .

Mécanisme D'action

Target of Action

Mefruside primarily targets the NCC (Sodium-Chloride Cotransporter) . The NCC plays a crucial role in maintaining the balance of sodium and chloride ions in the body, which is essential for various physiological processes, including fluid balance and blood pressure regulation .

Mode of Action

This compound acts as an inhibitor of the NCC . By inhibiting the NCC, this compound disrupts the reabsorption of sodium and chloride ions in the kidneys, leading to increased excretion of these ions in the urine . This diuretic effect results in a decrease in blood volume, which can help to lower blood pressure .

Biochemical Pathways

It is known that the inhibition of the ncc leads to a disruption in the reabsorption of sodium and chloride ions in the kidneys . This disruption can affect various downstream effects, including fluid balance and blood pressure regulation .

Pharmacokinetics

This compound is rapidly absorbed into the plasma with a mean half-life of 0.5 hours . It exhibits a 4-fold interindividual difference in elimination half-life, ranging from 2.9 to 12.5 hours . The total volume of distribution ranges from 314 to 518 liters . This compound is also found to distribute instantaneously between plasma and red cells, with the concentration in red cells being about 30 times higher than in plasma . A mean total of 0.49% of the dose is excreted as the unchanged compound in urine over infinite time .

Result of Action

The primary result of this compound’s action is its diuretic effect, which leads to increased excretion of sodium and chloride ions in the urine . This can result in a decrease in blood volume, which can help to lower blood pressure . Additionally, this compound has been found to have a significant antihypertensive effect of its own .

Méthodes De Préparation

La synthèse de la mefruside implique plusieurs étapes, commençant par la préparation de l'intermédiaire clé, le 4-chloro-N-méthyl-N-[(2-méthyltétrahydrofuran-2-yl)méthyl]benzène-1,3-disulfonamide. Les conditions de réaction impliquent généralement l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter la réaction . Les méthodes de production industrielles peuvent varier, mais elles suivent généralement des voies synthétiques similaires avec des optimisations pour la production à grande échelle.

Analyse Des Réactions Chimiques

La mefruside subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme composé de référence pour étudier les effets des diurétiques sulfonamides. En biologie, il est utilisé pour étudier les mécanismes de l'action diurétique et ses effets sur la fonction rénale. En médecine, la this compound est utilisée pour traiter des affections comme l'œdème et l'hypertension artérielle . De plus, il a des applications dans l'industrie pharmaceutique pour le développement de nouveaux médicaments diurétiques .

Mécanisme d'action

This compound exerce ses effets en inhibant le cotransporteur sodium-chlorure sensible aux thiazidiques (NCC) dans le tube contourné distal du rein. Cette inhibition entraîne une augmentation de l'excrétion des ions sodium et chlorure, ce qui entraîne une diurèse et une réduction de la pression artérielle . Les cibles moléculaires et les voies impliquées comprennent le NCC et les voies de signalisation associées qui régulent le transport des ions dans le rein .

Comparaison Avec Des Composés Similaires

Mefruside est similaire à d'autres diurétiques sulfonamides comme la furosemide et l'hydrochlorothiazide. Il possède une caractéristique structurale unique avec la présence d'un cycle tétrahydrofurane, ce qui le distingue des autres composés. Cette différence structurale contribue à ses propriétés pharmacologiques distinctes, telles qu'une durée d'action plus longue et un rapport Na/K d'excrétion plus élevé . Les composés similaires comprennent la furosemide, l'hydrochlorothiazide et d'autres diurétiques de type thiazidique .

Propriétés

IUPAC Name

4-chloro-1-N-methyl-1-N-[(2-methyloxolan-2-yl)methyl]benzene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O5S2/c1-13(6-3-7-21-13)9-16(2)23(19,20)10-4-5-11(14)12(8-10)22(15,17)18/h4-5,8H,3,6-7,9H2,1-2H3,(H2,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNOERSLNYGGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)CN(C)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048844
Record name Mefruside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7195-27-9
Record name Mefruside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7195-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mefruside [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007195279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mefruside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13405
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mefruside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mefruside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.785
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEFRUSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1NS9SNS92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mefruside
Reactant of Route 2
Mefruside
Reactant of Route 3
Reactant of Route 3
Mefruside
Reactant of Route 4
Mefruside
Reactant of Route 5
Mefruside
Reactant of Route 6
Reactant of Route 6
Mefruside
Customer
Q & A

Q1: What is the primary mechanism of action of mefruside?

A1: this compound is a diuretic that exerts its primary effect by inhibiting sodium reabsorption in the functional cortical diluting segment of the ascending limb of the loop of Henle and the distal nephron. [] This leads to increased excretion of sodium and chloride in the urine. [, , , ]

Q2: How does this compound's mechanism of action differ from that of furosemide?

A2: While both this compound and furosemide are diuretics, they differ in their effects on renal hemodynamics. This compound has been shown to increase renal vascular resistance and decrease renal blood flow, while furosemide decreases renal vascular resistance and increases renal blood flow. []

Q3: What is the impact of this compound on blood pressure and how is it related to sodium sensitivity?

A3: this compound lowers blood pressure, particularly in individuals with high sodium sensitivity. [, ] It achieves this primarily by increasing sodium excretion, thereby making blood pressure less sensitive to sodium intake. [] This effect is more pronounced in patients whose blood pressure is initially sensitive to sodium. []

Q4: How does this compound compare to spironolactone in terms of its effect on blood pressure, blood volume, and plasma renin activity?

A5: In a study comparing the two diuretics, spironolactone was found to induce greater reductions in blood pressure and blood volume, and a more pronounced increase in plasma renin activity compared to this compound. [] This difference may be attributed to the distinct mechanisms of action and potencies of the two drugs. []

Q5: Can this compound affect intracellular electrolyte concentrations?

A6: Yes, studies have shown that long-term treatment with this compound in hypertensive patients can lead to a significant decrease in intracellular water content and an increase in intracellular sodium concentration in muscle tissue. [, ] These changes might be related to the drug's antihypertensive effect, but further research is needed to clarify this relationship. []

Q6: Is there information available on the material compatibility and stability of this compound under various conditions?

A6: The provided research focuses primarily on the pharmacological aspects of this compound. Therefore, detailed information about its material compatibility and stability under various conditions is not available in these papers.

Q7: Does this compound exhibit any catalytic properties?

A7: this compound is primarily recognized for its diuretic action and is not reported to possess significant catalytic properties.

Q8: Has computational chemistry been employed to study this compound?

A8: While the provided research does not delve into computational studies on this compound specifically, it's worth noting that techniques like quantitative structure-activity relationship (QSAR) modeling can be used to understand the relationship between a drug's structure and its activity. Such approaches could be applied to this compound in future research.

Q9: What is known about the stability of this compound formulations and strategies to enhance its solubility or bioavailability?

A9: The research primarily focuses on this compound's clinical effects and does not provide detailed information on the stability of its formulations or specific strategies employed to enhance its solubility or bioavailability.

Q10: Is there information available on SHE (Safety, Health, and Environment) regulations pertaining to this compound?

A10: The provided research articles primarily focus on the pharmacological and clinical aspects of this compound. As a result, they do not offer detailed insights into the specific SHE regulations governing the drug.

Q11: What is the duration of action of this compound?

A14: this compound has a relatively long duration of action, with its diuretic effect extending for approximately 20 hours after a single oral dose. []

Q12: What are the long-term effects of this compound treatment?

A16: Long-term treatment with this compound has been associated with a decrease in serum potassium levels and an increase in serum uric acid levels. [, ]

Q13: Has this compound been investigated in animal models of hypertension?

A17: Yes, studies using spontaneously hypertensive rats (SHR) have been conducted to evaluate the effects of this compound on blood pressure and other parameters. []

Q14: Are there specific drug delivery strategies being explored to enhance the targeted delivery of this compound?

A14: The provided research focuses on the clinical application and effects of this compound and does not delve into specific drug delivery strategies for the compound.

Q15: Have any biomarkers been identified to predict the efficacy of this compound or monitor treatment response?

A15: The research articles provided do not delve into the identification of specific biomarkers for predicting this compound efficacy or monitoring treatment response.

Q16: What analytical methods have been used to determine this compound concentrations in biological samples?

A23: Gas chromatography-mass spectrometry (GC-MS) has been used to detect and quantify this compound and its metabolites in blood plasma and urine. [, ] This method allows for sensitive and specific analysis of the drug in biological matrices.

Q17: Is there information available regarding the environmental impact and degradation of this compound?

A17: The provided research articles primarily focus on the pharmacological and clinical aspects of this compound. Therefore, they do not offer detailed insights into its environmental impact or degradation pathways.

Q18: Are there studies on the dissolution rate and solubility of this compound in various media and their impact on its bioavailability?

A18: The research does not offer detailed insights into the dissolution rate and solubility of this compound in various media and their impact on its bioavailability.

Q19: What measures are taken to ensure the quality and consistency of this compound during manufacturing?

A19: The provided research focuses on the pharmacological and clinical aspects of this compound and does not provide specific information about quality control measures employed during its manufacturing.

Q20: Is there evidence that this compound elicits an immune response?

A20: The research primarily focuses on the pharmacological and clinical aspects of this compound and does not include information about its potential immunogenicity.

Q21: Does this compound interact with drug transporters or affect drug-metabolizing enzymes?

A21: While the provided research doesn't extensively detail specific interactions, it's important to note that this compound, like many drugs, could potentially interact with drug transporters or influence drug-metabolizing enzymes. Further research would be needed to characterize any such interactions.

Q22: What is known about the biocompatibility and biodegradability of this compound?

A22: The research primarily focuses on the pharmacological and clinical aspects of this compound. Consequently, it doesn't offer specific details about its biocompatibility or biodegradability.

Q23: Are there alternative drugs with similar mechanisms of action to this compound?

A30: Yes, there are other diuretic drugs available that share similarities in their mechanisms of action with this compound. These include other thiazide diuretics and loop diuretics. [, , ]

Q24: What are some essential resources for researchers studying this compound and similar compounds?

A24: Key resources for researchers investigating this compound and related compounds include access to scientific databases like PubMed and Semantic Scholar, research laboratories equipped for analytical chemistry techniques (e.g., GC-MS, HPLC), and collaborations with clinicians or institutions conducting clinical trials.

Q25: How has the research on this compound contributed to the broader field of hypertension management?

A32: Research on this compound has added to the understanding of diuretics in hypertension management, particularly their impact on sodium sensitivity and blood pressure regulation. [, ] It highlights the importance of individualized treatment approaches considering factors like patient characteristics and potential long-term metabolic effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.